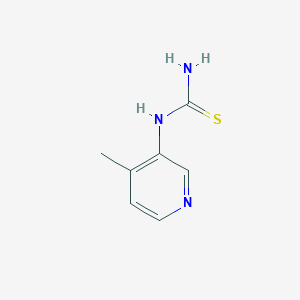

(4-Methylpyridin-3-yl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1342634-44-9 |

|---|---|

Molecular Formula |

C7H9N3S |

Molecular Weight |

167.23 g/mol |

IUPAC Name |

(4-methylpyridin-3-yl)thiourea |

InChI |

InChI=1S/C7H9N3S/c1-5-2-3-9-4-6(5)10-7(8)11/h2-4H,1H3,(H3,8,10,11) |

InChI Key |

PAKAZBKRGNJOJF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=NC=C1)NC(=S)N |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Principles of Thiourea (B124793) Synthesis

The synthesis of thioureas is a fundamental transformation in organic chemistry, with numerous applications in medicinal chemistry and materials science. Among the various methods developed, the reaction of isothiocyanates with amines stands out as the most prevalent and versatile approach.

Synthesis from Isothiocyanates and Amines

The reaction between an isothiocyanate and a primary or secondary amine is the most common method for the synthesis of unsymmetrical thioureas. This reaction is characterized by its high efficiency, operational simplicity, and broad functional group tolerance. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final thiourea product.

The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating. A variety of solvents can be employed, with the choice depending on the solubility of the reactants. The reaction generally proceeds to completion, providing high yields of the desired thiourea derivative.

A general representation of this reaction is depicted below:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

| Reactant 1 | Reactant 2 | Product | General Conditions |

| Isothiocyanate | Primary/Secondary Amine | Thiourea | Room temperature or gentle heating in a suitable solvent |

Specific Synthesis of (4-Methylpyridin-3-yl)thiourea

The synthesis of this compound follows the general principles outlined above, utilizing an appropriately substituted aminopyridine as the amine component.

Preparation via Reaction of Aminopyridines with Isothiocyanates

The specific synthesis of this compound can be achieved by the reaction of 3-amino-4-methylpyridine (B17607) with a suitable isothiocyanate. A common and practical approach involves the use of an acyl isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis of the acyl group.

The synthesis of the positional isomer, 1-(4-methylpyridin-2-yl)thiourea, provides a well-documented analogous procedure. In this synthesis, 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea is first prepared and then subjected to base-catalyzed hydrolysis to yield the target thiourea. chemicalbook.comresearchgate.net A similar two-step process is the most likely route for the preparation of this compound.

Step 1: Formation of the Acylthiourea Intermediate

3-Amino-4-methylpyridine is reacted with benzoyl isothiocyanate. The amino group of the pyridine (B92270) attacks the electrophilic carbon of the isothiocyanate, leading to the formation of N-benzoyl-N'-(4-methylpyridin-3-yl)thiourea.

Step 2: Hydrolysis to the Final Product

The intermediate N-benzoyl-N'-(4-methylpyridin-3-yl)thiourea is then treated with a base, such as aqueous sodium hydroxide (B78521) in methanol, and heated to reflux. This cleaves the benzoyl group, yielding this compound.

The precursor, 3-amino-4-methylpyridine, can be synthesized through various reported methods, including the reaction of 3-halo-4-picoline with ammonia (B1221849) or the reduction of 3-nitro-4-methylpyridine. google.compatsnap.com

| Starting Material | Reagent | Intermediate | Final Product |

| 3-Amino-4-methylpyridine | Benzoyl isothiocyanate | N-benzoyl-N'-(4-methylpyridin-3-yl)thiourea | This compound |

Strategies for Structural Diversification of the this compound Scaffold

The this compound scaffold presents multiple opportunities for structural modification to modulate its physicochemical and biological properties. These modifications are crucial in the context of drug discovery and materials science.

Introduction of Functional Groups and Structural Fragments for Enhanced Molecular Interactions

The diversification of the this compound scaffold can be achieved by introducing various functional groups and structural fragments to enhance its interactions with biological targets. Structure-activity relationship (SAR) studies on thiourea derivatives have shown that modifications on the aryl rings and the thiourea linker can significantly impact their biological activity. nih.govmdpi.com

For the this compound core, diversification can be envisioned at several positions:

Modification of the Pyridine Ring: The methyl group on the pyridine ring can be replaced with other alkyl groups, halogens, or electron-withdrawing/donating groups to alter the electronic properties and steric profile of the molecule.

Substitution on the Thiourea Nitrogen: The terminal nitrogen of the thiourea can be substituted with a wide array of aromatic, heteroaromatic, or aliphatic groups. This is typically achieved by starting with a different isothiocyanate in the initial synthesis. These modifications can introduce new hydrogen bonding donors and acceptors, hydrophobic interaction sites, and charged moieties.

Functionalization of the Thiourea Moiety: While less common, the thiourea sulfur can be involved in further reactions, or the entire thiourea linker can be incorporated into larger heterocyclic systems.

| Modification Strategy | Potential Functional Groups/Fragments | Desired Outcome |

| Pyridine Ring Substitution | Halogens, Alkoxy, Cyano, Nitro | Altered electronics, improved binding affinity |

| N-substitution of Thiourea | Substituted phenyl rings, heterocycles, alkyl chains | Enhanced potency, modulated solubility |

| Core Scaffold Modification | Cyclization to form thiazoles or other heterocycles | Novel chemical entities with different properties |

Bioisosteric Replacement Approaches in Thiourea Modifications

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com

In the context of the this compound scaffold, several bioisosteric replacements can be considered:

Thiourea to Urea (B33335): The most direct bioisostere for a thiourea is a urea, where the sulfur atom is replaced by an oxygen atom. This change significantly alters the hydrogen bonding capabilities and electronic properties of the linker.

Methyl Group Bioisosteres: The methyl group on the pyridine ring can be replaced by other small groups like a halogen (e.g., chlorine) or a trifluoromethyl group to alter steric and electronic properties.

Thiourea Moiety Mimics: More complex bioisosteric replacements for the thiourea group include guanidines or other planar, hydrogen-bond donating and accepting systems.

The selection of a particular bioisosteric replacement depends on the specific goals of the modification, such as improving metabolic stability, altering solubility, or enhancing target binding. nih.gov

| Original Functional Group | Bioisosteric Replacement | Potential Impact |

| Thiourea (-NH-C(=S)-NH-) | Urea (-NH-C(=O)-NH-) | Altered H-bonding, polarity, and metabolic stability |

| Pyridine | Pyrimidine (B1678525), Pyrazine, Thiazole (B1198619) | Modified basicity, dipole moment, and target interactions |

| Methyl (-CH₃) | Chlorine (-Cl), Trifluoromethyl (-CF₃) | Changes in size, lipophilicity, and electronic effects |

| Thiourea | Guanidine (-NH-C(=NH)-NH-) | Altered basicity and hydrogen bonding pattern |

Heterocyclic Ring Formation Involving the Thiourea Moiety

The thiourea functional group within this compound is a versatile building block for the synthesis of various heterocyclic systems. The presence of nucleophilic nitrogen and sulfur atoms allows for cyclization reactions with a range of electrophilic reagents. These transformations are fundamental in medicinal chemistry for the generation of novel scaffolds with potential biological activities.

One of the most prominent reactions involving the thiourea moiety is the Hantzsch thiazole synthesis. nih.govnih.govorganic-chemistry.org This reaction typically involves the condensation of a thiourea derivative with an α-haloketone. While specific studies detailing the Hantzsch reaction for this compound are not extensively documented in the surveyed literature, the general mechanism is well-established for analogous N-aryl and N-heteroaryl thioureas. scispace.comnih.gov The reaction proceeds via initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield a 2-aminothiazole (B372263) derivative.

A representative Hantzsch thiazole synthesis involving a generic pyridylthiourea is depicted below:

Scheme 1: Generalized Hantzsch Thiazole Synthesis with a Pyridylthiourea

A variety of α-haloketones can be employed in this synthesis, leading to a diverse range of substituted thiazoles. The reaction conditions are typically mild, often involving refluxing in a polar solvent such as ethanol.

The following interactive data table outlines a representative example of a Hantzsch thiazole synthesis, illustrating the reactants, conditions, and expected product. It is important to note that this is a generalized representation for a pyridylthiourea and not a specifically documented reaction for this compound.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | 2-Bromoacetophenone | Ethanol | Reflux | N-(4-Methylpyridin-3-yl)-4-phenylthiazol-2-amine |

Beyond thiazole synthesis, the thiourea moiety can also participate in the formation of other heterocyclic rings, such as pyrimidines and thiadiazines. The synthesis of pyrimidine derivatives can be achieved by the condensation of a thiourea with a 1,3-dicarbonyl compound or a suitable equivalent. bu.edu.egnih.gov This reaction provides access to pyrimidine-2-thiones, which are important scaffolds in various biologically active compounds.

Furthermore, reactions with other bifunctional electrophiles can lead to the formation of different heterocyclic systems. For example, reaction with phosgene (B1210022) or thiophosgene (B130339) analogs can yield derivatives of 1,3,5-thiadiazine. asianpubs.org The specific outcomes of these reactions are highly dependent on the nature of the electrophile and the reaction conditions employed.

Structural Characterization and Computational Chemistry

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and commonly employed methods for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (4-Methylpyridin-3-yl)thiourea, both ¹H and ¹³C NMR spectra would be essential for confirming its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group protons, and the protons of the thiourea (B124793) moiety's amino groups (-NH and -NH₂). The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern on the pyridine ring. For instance, the protons on the pyridine ring would exhibit specific splitting patterns based on their relationship to each other. The methyl group would likely appear as a singlet, and the NH protons would appear as broad singlets, the positions of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methyl carbon, and the characteristic thiocarbonyl (C=S) carbon, which typically appears at a downfield chemical shift (around 180 ppm in similar structures). mdpi.comrsc.org

Despite the utility of this technique, a thorough search of scientific databases did not yield specific ¹H or ¹³C NMR data for this compound. However, for the closely related isomer, 1-(4-methylpyridin-2-yl)thiourea, NMR spectra have been recorded in DMSO-d₆, providing a reference for the types of signals that would be expected. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide insights into its structure through fragmentation patterns.

For this compound (C₇H₉N₃S), the expected exact mass would be approximately 167.05 g/mol . A high-resolution mass spectrum (HRMS) would confirm the elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern could reveal the loss of specific groups, such as the thiourea side chain or parts of the pyridine ring, further corroborating the proposed structure.

While specific mass spectrometry data for this compound is not available in the reviewed literature, studies on similar thiourea derivatives routinely employ this method for structural confirmation. researchgate.net

Crystallographic Analysis and Supramolecular Assembly

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides unambiguous proof of a molecule's three-dimensional structure and how it arranges in the solid state. This analysis is crucial for understanding intermolecular forces that govern the properties of the material.

X-ray Diffraction Studies of this compound Derivatives

Single-crystal X-ray diffraction would determine the precise bond lengths, bond angles, and torsion angles of this compound. This data would confirm the planarity of the pyridine ring and the geometry of the thiourea group.

No published crystal structure for this compound could be located. However, extensive crystallographic studies have been performed on its isomer, 1-(4-methylpyridin-2-yl)thiourea, which was found to crystallize in two different polymorphic forms. researchgate.net These studies reveal detailed molecular dimensions and conformations. For example, in derivatives of other methylpyridyl thioureas, the molecule often adopts a trans-cis configuration with respect to the orientation of the substituent groups across the C-N bonds of the thiourea backbone. researchgate.net Such detailed conformational information would be invaluable for understanding the structure of the 3-yl isomer.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The thiourea moiety is rich in hydrogen bond donors (N-H groups) and acceptors (the sulfur atom and pyridine nitrogen). X-ray diffraction analysis allows for the detailed study of how these groups participate in intermolecular interactions to form larger supramolecular assemblies.

In the solid state, it is expected that this compound would form extensive networks of hydrogen bonds. Common motifs for thioureas involve N-H···S and N-H···N interactions. researchgate.net These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks. Furthermore, the presence of the aromatic pyridine ring suggests the possibility of π-π stacking interactions, where the rings of adjacent molecules align, further stabilizing the crystal packing. researchgate.net A detailed analysis of these interactions, which can be performed using tools like Hirshfeld surface analysis, is critical for understanding the crystal engineering and material properties of the compound. nih.gov

Theoretical Chemistry and Molecular Modeling

In the absence of experimental data, computational chemistry serves as a powerful tool to predict the structural and electronic properties of molecules. Techniques such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, spectroscopic properties (NMR chemical shifts), and thermodynamic stability of this compound.

Molecular modeling can also be used to simulate intermolecular interactions and predict crystal packing. Furthermore, computational studies are often employed to understand the reactivity and potential biological activity of thiourea derivatives by modeling their interactions with biological targets. Such studies have been performed for various thiourea analogues to investigate their potential as enzyme inhibitors. wikipedia.orgrsc.org A computational study on this compound could provide valuable theoretical data that would complement and guide future experimental work.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. mdpi.com For thiourea derivatives, these calculations provide valuable information on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding their chemical behavior. mdpi.comasianpubs.org

Studies on related pyrimidinyl thiourea derivatives using the Hartree-Fock (HF) method and 6-31G* basis set have calculated the distribution of natural charges. asianpubs.org These analyses typically reveal that negative charges are concentrated on nitrogen and oxygen atoms within the heterocyclic rings and the thiourea group, identifying these as electronegative areas that could interact with positive regions of a biological receptor. asianpubs.org Conversely, positive charges are often found on specific carbon atoms within the pyrimidine (B1678525) ring and the thiourea carbon, marking them as potential sites for nucleophilic attack. asianpubs.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical reactivity descriptors. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. asianpubs.org For instance, quantum calculations on 1-phenyl-3-(pyridin-4-yl)thiourea and its derivatives have been performed using DFT to understand their electronic properties. tandfonline.comresearchgate.net Such studies help in correlating the electronic structure with the compound's potential biological activity. asianpubs.org

Table 1: Representative Quantum Chemical Parameters for a Thiourea Derivative (Note: Data is illustrative based on typical findings for related thiourea derivatives)

| Parameter | Description | Typical Value Range | Significance in Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV | Indicates electron-donating ability. Higher values suggest greater reactivity with electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV | Indicates electron-accepting ability. Lower values suggest greater reactivity with nucleophiles. |

| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO | 3 to 5 eV | Correlates with chemical stability. A smaller gap implies higher reactivity. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. farmaciajournal.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. biointerfaceresearch.com For thiourea derivatives, docking studies have been crucial in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex. mdpi.com

Thiourea-containing compounds are known to interact with a variety of biological targets, often through hydrogen bonding and hydrophobic interactions. biointerfaceresearch.com The thiourea moiety (-NH-CS-NH-) is an excellent hydrogen bond donor and acceptor. Docking simulations of various thiourea derivatives have shown that the NH groups frequently form hydrogen bonds with amino acid residues like aspartic acid, while the sulfur atom can also participate in interactions. nih.gov

For example, in a study of novel thiourea derivatives targeting E. coli DNA gyrase B, docking simulations revealed specific binding modes. One compound was shown to fit effectively into the enzyme's active pocket, with its thiourea NH group forming a hydrogen bond with the sidechain of Asp73. nih.gov Similarly, docking studies of thiourea-iron (III) metal complexes against NUDIX hydrolase type 5 (NUDT5), a breast cancer target, helped to evaluate the stability of the interactions and identify promising drug candidates. nih.gov The binding energy, often expressed in kcal/mol, is calculated to estimate the binding affinity of the ligand for the target; more negative values typically indicate stronger binding. researchgate.net

Table 2: Illustrative Molecular Docking Results for Thiourea Derivatives Against a Protein Kinase Target (Note: This data is representative and compiled from findings on various thiourea derivatives.)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Derivative A | -8.5 | Asp73, Asn46 | Hydrogen Bond |

| Derivative B | -7.9 | Met98, Ser20 | Hydrogen Bond, Hydrophobic |

Structure-Activity Relationship (SAR) Analyses Derived from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov When combined with computational methods, this becomes Quantitative Structure-Activity Relationship (QSAR), a modeling approach that seeks to find a statistically significant correlation between molecular properties and activity. researchgate.net These models are invaluable for predicting the efficacy of newly designed compounds and for optimizing lead structures in drug development. farmaciajournal.com

For pyridine and thiourea derivatives, SAR and QSAR studies have identified key structural features that modulate their biological effects. researchgate.netacs.org The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern can significantly affect activity. nih.gov SAR studies on pyridine derivatives have shown that the position and nature of substituents (e.g., electron-donating or electron-withdrawing groups) can enhance or diminish antiproliferative activity. nih.gov

In the context of thiourea derivatives, computational SAR analyses often focus on three main structural components: the two N-substituted groups and the central thiourea linker. Modifications to these parts can alter the compound's hydrophobicity, electronic properties, and steric profile, thereby influencing its interaction with a biological target. nih.gov For instance, a 3D-QSAR study on a series of thieno-pyrimidine derivatives as breast cancer inhibitors successfully created robust CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. mdpi.com These models provide 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would likely increase or decrease biological activity, guiding the design of more potent analogues. acs.org

Coordination Chemistry and Metallosupramolecular Systems

(4-Methylpyridin-3-yl)thiourea as a Ligand in Metal Complexation

Thiourea (B124793) and its derivatives are recognized as versatile ligands in coordination chemistry. mdpi.com They possess multiple donor sites, primarily the sulfur atom and the nitrogen atoms of the amino groups, allowing for various coordination modes. The inclusion of a 4-methylpyridine (B42270) group introduces an additional potential coordination site via the pyridine (B92270) nitrogen.

The electronic properties of the pyridyl ring are expected to influence the donor capacity of the thiourea moiety. The methyl group at the 4-position of the pyridine ring acts as an electron-donating group, which could enhance the basicity of the pyridine nitrogen, potentially making it a more effective donor atom in metal complexation compared to an unsubstituted pyridyl-thiourea.

Exploration of Coordination Modes and Geometries in Complexes

Thiourea-based ligands can coordinate to metal centers in several ways:

Monodentate Coordination: Typically occurs through the soft sulfur atom (κ¹S), which is a common binding mode for many transition metals. mdpi.com

Bidentate Chelation: Involving the sulfur and one of the nitrogen atoms. For pyridyl-thioureas, chelation can occur through the sulfur and the pyridine nitrogen (κ²N,S), forming a stable metallacycle. researchgate.netnih.gov Deprotonation of the thiourea nitrogen can also lead to bidentate coordination involving the sulfur and the anionic nitrogen atom. mdpi.com

Bridging Coordination: The ligand can bridge two or more metal centers, a crucial feature for the formation of coordination polymers and metal-organic frameworks.

The specific coordination mode and resulting geometry (e.g., tetrahedral, square planar, octahedral) would depend on several factors, including the nature of the metal ion, the reaction conditions, the solvent, and the presence of counter-ions. nih.govwaikato.ac.nz Without experimental data from techniques like single-crystal X-ray diffraction for complexes of this compound, any discussion of its specific coordination geometries remains speculative.

Development of Thiourea-Containing Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The incorporation of functional groups like thiourea into the organic linkers can impart specific properties to the MOF, such as enhanced affinity for certain guest molecules or catalytic activity. nih.gov The bifunctional nature of a pyridyl-thiourea ligand like this compound makes it a potential candidate for MOF construction, where the pyridine nitrogen could coordinate to one metal center and the thiourea group could bind to another or serve as a functional site within the pores.

The design of MOFs using thiourea-functionalized linkers is an active area of research. uantwerpen.be These materials are explored for applications in gas storage, separation, and catalysis. However, there are no specific reports on the successful synthesis and characterization of MOFs using this compound as a linker.

Interactions with Metal Ions for Environmental Remediation Research

The strong affinity of the sulfur atom in the thiourea group for soft heavy metal ions (e.g., Mercury(II), Lead(II), Cadmium(II)) makes these ligands promising candidates for environmental remediation applications. researchgate.netmdpi.com Materials functionalized with thiourea can act as effective adsorbents for the selective removal of toxic metal ions from contaminated water. wjarr.com

Research in this area often involves immobilizing thiourea-containing ligands onto solid supports like polymers or silica, or incorporating them into porous materials like MOFs to create robust and reusable sorbents. acs.org The pyridine moiety in this compound could also contribute to metal ion binding. fao.org Studies have demonstrated the potential of thiourea-based systems for sequestering heavy metals, but research specifically investigating this compound for this purpose has not been identified. mdpi.com

Applications in Advanced Chemical Sciences Non Biological/non Clinical Focus

Catalysis and Organocatalysis

The thiourea (B124793) functional group is a cornerstone of modern organocatalysis, a field that utilizes small, metal-free organic molecules to catalyze chemical reactions. The efficacy of thiourea derivatives stems from their ability to act as potent hydrogen-bond donors.

Thiourea derivatives function as catalysts by forming non-covalent hydrogen bonds with substrates, thereby activating them towards a reaction. wikipedia.org The two N-H protons on the thiourea core can form a "clamp-like" dual hydrogen bond with electrophilic centers, such as carbonyls or nitro groups. wikipedia.orgresearchgate.net This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.

The inclusion of a 4-methylpyridine (B42270) group can modulate the catalytic activity. The pyridine (B92270) nitrogen can act as a Lewis base, potentially enabling bifunctional catalysis where the catalyst activates both the electrophile (via the thiourea) and the nucleophile (via the pyridine). Furthermore, the electronic properties of the substituted pyridine ring influence the acidity of the N-H protons, allowing for fine-tuning of the catalyst's activity. Chiral thiourea-based molecules are particularly valued as organocatalysts for their ability to facilitate enantioselective synthesis. rsc.orgrsc.org

Key Advantages of Thiourea Organocatalysts:

Metal-Free: Avoids toxic and expensive heavy metals. wikipedia.org

Mild Conditions: Reactions often proceed under neutral and mild temperature conditions. wikipedia.org

High Selectivity: Can achieve high levels of stereocontrol in asymmetric reactions. rsc.org

Functional Group Tolerance: Tolerant of various functional groups that might be sensitive to metal-based catalysts. wikipedia.org

The activating ability of pyridylthiourea derivatives makes them suitable for a range of important organic reactions.

Biginelli Reactions: The Biginelli reaction is a one-pot, three-component synthesis that produces dihydropyrimidinones (DHPMs) and their thio-analogs (DHPMTs), which are valuable heterocyclic scaffolds. wikipedia.orgtaylorandfrancis.com In this reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea are condensed under acidic conditions. mdpi.commdpi.com While thiourea itself is a key reactant for synthesizing the thione version of the product, derivatives can act as organocatalysts to promote the reaction, particularly in asymmetric variants. mdpi.com The reaction involves a series of condensation and cyclization steps, where the catalyst can activate the aldehyde component towards nucleophilic attack. wikipedia.org

Friedel–Crafts Alkylation: This reaction is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. organic-chemistry.org While traditionally catalyzed by strong Lewis acids like AlCl₃, organocatalytic versions have emerged as a milder alternative. beilstein-journals.org Chiral thiourea derivatives have been successfully employed to catalyze the asymmetric Friedel–Crafts alkylation of electron-rich aromatics, such as indoles, with electrophiles like nitroalkenes. researchgate.net Computational studies on an aminoindanol-derived thiourea catalyst reveal a bifunctional mechanism where the thiourea moiety activates the nitroalkene via hydrogen bonding, while a basic amine or hydroxyl group on the catalyst interacts with the indole, facilitating a highly organized, enantioselective transition state. researchgate.net

Materials Science and Functional Materials

The incorporation of the pyridylthiourea scaffold into larger molecular architectures has led to the development of novel functional materials with tailored properties for diverse applications.

Thiourea linkages can be integrated into polymer backbones to impart unique mechanical and thermal properties. The hydrogen-bonding capability of the thiourea group can introduce self-healing characteristics into elastomers. rsc.org For instance, poly(thiourea-disulfide) elastomers exhibit robust mechanical strength and can self-heal due to the synergistic effect of dynamic disulfide bonds and reversible hydrogen bonds from the thiourea units. rsc.org Similarly, poly(thiourea-sulfone-imide)s have been synthesized, demonstrating that the thiourea moiety enhances processability and thermal stability, making them suitable for high-temperature applications. tubitak.gov.trresearchgate.net

The thiourea group is an effective binding site for various analytes, particularly heavy and transition metal ions. nih.govmdpi.com This has led to the development of numerous thiourea-based chemosensors that signal the presence of an analyte through a colorimetric or fluorescent response.

Pyridylthiourea derivatives are particularly effective in this role. The pyridine ring can act as an additional coordination site for metal ions, enhancing both the binding affinity and selectivity. researchgate.net For example, fluorescent chemosensors incorporating pyridyl groups (referred to as "MePic" and "DiPic") have been designed for the detection of d¹⁰ metal ions. researchgate.net These sensors show a distinct fluorescence response upon binding to ions like Zn²⁺, Cd²⁺, and Hg²⁺ in aqueous environments, making them useful for environmental monitoring and cellular imaging. nih.govresearchgate.net The sensing mechanism often involves the disruption of photoinduced electron transfer (PET) or the formation of a rigid complex upon metal binding, which enhances fluorescence.

| Chemosensor Type | Target Analyte(s) | Sensing Mechanism | Signaling Output |

|---|---|---|---|

| Pyridylthiourea Derivatives | Hg²⁺, Zn²⁺, Cd²⁺ | Coordination/Complexation | Fluorescence enhancement |

| Thiourea-Naphthalimide | Fe³⁺, Pb²⁺, Hg²⁺ | Coordination/PET | Fluorescence quenching/Color change |

| Thiourea-Rhodamine | Cu²⁺ | Ring-opening | Turn-on fluorescence/Color change |

The high content of nitrogen and sulfur in the thiourea moiety makes it an attractive component for creating flame-retardant materials. mdpi.com When polymers containing thiourea units are exposed to high temperatures, they decompose to release inert gases like nitrogen and sulfur oxides, which can dilute flammable gases in the gas phase. tubitak.gov.trresearchgate.net

More importantly, they promote the formation of a stable, insulating char layer on the polymer surface. This char acts as a physical barrier, preventing the underlying material from further decomposition and limiting the transfer of heat and flammable volatiles. tubitak.gov.trresearchgate.net Research on poly(thiourea-sulfone-imide)s has shown that these materials exhibit excellent thermal stability and flame retardancy, with high Limiting Oxygen Index (LOI) values in the range of 50-56, indicating they are self-extinguishing. tubitak.gov.trresearchgate.net

| Polymer System | Key Moieties | Thermal Stability (T₁₀, °C) | Limiting Oxygen Index (LOI) |

|---|---|---|---|

| Poly(thiourea-sulfone-imide) (PTSI) | Thiourea, Sulfone, Imide | 478 - 526 | 50 - 56 |

| Phosphorus-containing Polyimides (PPTIs) | Thiourea, Phosphorus | Not specified | 38 - 40 |

Mechanistic Insights into Molecular Interactions Academic Drug Discovery Context

Molecular Recognition and Binding Mechanisms

The molecular structure of thiourea (B124793) derivatives is central to their biological activity, facilitating interactions with various biological targets through a combination of hydrogen bonds and π-π interactions. biointerfaceresearch.com The thiourea scaffold itself contains three reactive centers: a thionic group and two amino groups, which can form donor-acceptor bonds. biointerfaceresearch.com The bioactivity of these derivatives is often linked to key features: the nitrogen atoms acting as hydrogen-bond donors, the sulfur atom providing a complementary binding site, and additional substituents that enhance these interactions. biointerfaceresearch.com

In the case of (4-Methylpyridin-3-yl)thiourea, the thiourea moiety's carbonyl oxygen can function as a hydrogen bond acceptor, while the nitrogen atoms act as donors, creating strong, directional interactions essential for molecular recognition. mdpi.com The presence of the 4-methylpyridine (B42270) ring introduces the potential for π-π stacking and hydrophobic interactions with biological targets. biointerfaceresearch.com Crystal structure analyses of related compounds, such as 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea, demonstrate the formation of strong intermolecular hydrogen bonds, specifically thioamide-N—H⋯S(thione) and amine-N—H⋯N(pyridyl) bonds, which organize the molecules into stable supramolecular structures. nih.gov These observations highlight the fundamental mechanisms by which the structural motifs within this compound can govern its molecular recognition and binding processes.

Interaction with Biological Macromolecules (e.g., DNA, Enzymes, Cell Receptors)

Thiourea derivatives are known to interact with a range of biological macromolecules, including enzymes, cell receptors, and DNA. biointerfaceresearch.com The core structure, with its hydrogen bond donors and acceptors, allows for versatile binding to various enzymes. biointerfaceresearch.com The interaction with molecular targets can modify cellular activities and signaling cascades. mdpi.com

Some thiourea derivatives have been shown to bind to DNA. Molecular docking and experimental studies on certain bis-thiourea derivatives have revealed interactions through groove binding, incomplete contact, and mixed binding modes. mdpi.commdpi.com For instance, an adamantane-naphthyl thiourea conjugate was found to interact with DNA through a mixed-binding mode, where the planar naphthyl group intercalates between DNA base pairs while other parts of the molecule interact with the minor grooves. biointerfaceresearch.com While specific studies on the DNA binding of this compound are not detailed in the available literature, the general principles of thiourea-DNA interactions suggest potential binding capabilities.

Enzyme Inhibition Studies (e.g., Urease, Kinases, Histone Deacetylases)

The thiourea scaffold is a prominent feature in many enzyme inhibitors. nih.gov Derivatives have shown significant inhibitory activity against a variety of enzymes, which is a key aspect of their therapeutic potential. mdpi.comresearchgate.net

Urease Inhibition: Urease is a critical enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori. nih.govresearchgate.net Thiourea and its derivatives are recognized as a major class of urease inhibitors. core.ac.ukresearchgate.net Studies on various alkyl chain-linked and N-monoarylacetothioureas have demonstrated potent, competitive inhibition of this enzyme, with some compounds showing IC50 values in the low micromolar range, significantly more potent than standard inhibitors. nih.govresearchgate.net Molecular docking simulations suggest that the thiourea moiety penetrates the urea (B33335) binding site of the enzyme. researchgate.net

Kinase Inhibition: Pyridine-containing derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling. nih.gov For example, certain 3-(thiophen-2-ylthio)pyridine derivatives have exhibited inhibitory activity against fibroblast growth factor receptor-2 (FGFR2), FGFR3, and epidermal growth factor receptor (EGFR). nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are important epigenetic regulators and targets in cancer therapy. nih.gov The introduction of a pyridinyl group into the structure of HDAC inhibitors has been shown to influence both inhibitory activity and physicochemical properties. nih.gov Depending on the position of the nitrogen atom in the pyridine (B92270) ring, compounds can exhibit selectivity for different HDAC isoforms, such as HDAC1/2 over HDAC3. nih.gov

The following table summarizes the enzyme inhibitory activities of selected thiourea derivatives, illustrating the potential of this chemical class.

| Compound Class | Target Enzyme | Key Findings |

| Alkyl chain-linked thiourea derivatives | Urease | Potent competitive inhibition, with IC50 values as low as 10.65 ± 0.45 μM. nih.gov |

| Dipeptide-conjugated thiourea derivatives | Urease | One analogue was ~10 times more potent (IC50 = 2 µM) than the standard (IC50 = 21.0 ± 0.11 µM). core.ac.uk |

| 3-(thiophen-2-ylthio)pyridine derivatives | Kinases (FGFR2, FGFR3, EGFR) | Exhibited good inhibitory activities with IC50 values ranging from 2.14 to 12.20 μM. nih.gov |

| Pyridinyl-containing ortho-aminoanilides | HDACs | The position of the nitrogen in the pyridinyl group affects HDAC inhibition and isoform selectivity. nih.gov |

This table presents data for thiourea derivatives to illustrate the general activity of the scaffold; specific data for this compound was not available in the reviewed sources.

Modulation of Cellular Pathways at a Molecular Level

By interacting with key enzymes and receptors, thiourea derivatives can modulate critical cellular signaling pathways. mdpi.com This modulation is the basis for their observed biological effects, including anticancer and anti-inflammatory activities. mdpi.com

For instance, some thiourea derivatives have shown the ability to inhibit the PI3K/Akt signaling pathway. mdpi.comnih.gov The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancers. nih.gov Studies on novel 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with thiourea, demonstrated that their cytotoxic effect on glioblastoma cells was causatively related to the inhibition of the AKT pathway. nih.gov Furthermore, certain urea-thiourea hybrids have been shown to exert anti-inflammatory effects by inhibiting PI3K activation in macrophages, leading to a reduction in proinflammatory cytokine generation. mdpi.com The ability of this compound to modulate these or other pathways would depend on its specific interactions at the molecular level.

Design Principles for Targeting Specific Biological Scaffolds

The design of thiourea derivatives for targeting specific biological scaffolds is guided by established structure-activity relationships (SAR). The versatility of the thiourea scaffold allows for molecular modifications to improve bioactivity, selectivity, and pharmacokinetic profiles. biointerfaceresearch.com

Key design principles for thiourea-based compounds include:

The Thiourea Core: The sulfur and two amino groups are crucial for forming hydrogen bonds and other interactions with target proteins. biointerfaceresearch.com

Substituents: The aromatic rings (like the methylpyridine group) flanking the thiourea core can be modified to enhance binding affinity and spatial reach within binding pockets. mdpi.com Introducing electron-withdrawing groups can increase the acidity of the NH protons, facilitating stronger hydrogen bond interactions. biointerfaceresearch.com

These principles allow medicinal chemists to systematically optimize thiourea derivatives to achieve desired potency and selectivity against specific biological targets, such as enzymes or receptors involved in disease. mdpi.comnih.gov

Inhibition of Platelet Activation Pathways (Specific to the Compound's Reported Activity)

Platelet activation is a critical process in hemostasis and thrombosis, and its inhibition is a major strategy for preventing cardiovascular diseases. nih.gov Various signaling networks, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, regulate platelet activation. nih.govfrontiersin.orgresearchgate.net While the prompt suggests reported activity for this compound in this area, a review of the available scientific literature did not yield specific studies on its effects on platelet activation pathways.

However, the general mechanisms by which bioactive compounds inhibit platelet activation can be discussed. Many natural and synthetic compounds target key checkpoints in the activation process. nih.govnih.gov For example, inhibition of the PI3K/Akt pathway has been shown to effectively reduce collagen-induced platelet aggregation and granule secretion. frontiersin.org Compounds that negatively regulate GPVI signaling, a key collagen receptor pathway, can inhibit the phosphorylation of downstream effectors like Syk, PLCγ2, and PI3K, ultimately dampening platelet response. frontiersin.org Given that some thiourea derivatives are known to modulate the PI3K pathway, it is plausible that a compound like this compound could potentially interfere with these signaling cascades, but specific experimental verification is required.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Complex Derivatives

The synthesis of thiourea (B124793) derivatives is a well-established field, yet the pursuit of novel, efficient, and green synthetic routes for creating complex and diverse molecular libraries remains a key research objective. Traditional methods often involve the reaction of an appropriate amine with an isothiocyanate. For pyridyl thioureas, this typically involves reacting an aminopyridine with a suitable isothiocyanate or utilizing reagents like di-2-pyridyl thionocarbonate. researchgate.netresearchgate.net

Future synthetic development is expected to move beyond these conventional approaches to embrace more sophisticated strategies. The focus will be on creating structurally complex derivatives of (4-Methylpyridin-3-yl)thiourea to explore a wider chemical space.

Key areas for development include:

Multi-component Reactions: Designing one-pot syntheses that combine three or more reactants to build complex molecules in a single step, improving efficiency and reducing waste.

Automated Synthesis Platforms: Utilizing robotic systems for the rapid, parallel synthesis of a large number of derivatives, which is essential for building compound libraries for screening purposes. mdpi.com

Green Chemistry Approaches: Employing environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or using ultrasound irradiation to drive reactions, minimizing the environmental impact of synthesis. researchgate.net

Flow Chemistry: Using continuous-flow reactors to allow for better control over reaction parameters, improved safety, and easier scalability for the synthesis of targeted derivatives.

These advanced synthetic methods will be crucial for generating novel derivatives where the core this compound structure is functionalized with various pharmacophores or structural motifs to tune its physicochemical and biological properties.

| Synthetic Strategy | Description | Potential Advantage |

| Conventional Synthesis | Reaction of 3-amino-4-methylpyridine (B17607) with an isothiocyanate. researchgate.net | Straightforward and well-established route. |

| Thionocarbonate Reagents | Use of reagents like di-2-pyridyl thionocarbonate to facilitate the reaction. researchgate.net | Can be used for preparing isothiocyanates or carbodiimides. |

| Green Approaches | Synthesis using non-hazardous solvents (e.g., PEG-400) under ultrasound irradiation. researchgate.net | Environmentally friendly and efficient. |

| Automated Synthesis | Robotic systems to perform large numbers of parallel reactions for library creation. mdpi.com | High-throughput generation of diverse derivatives. |

Advanced Computational Approaches for Structure-Based Design and Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. mdpi.com For a molecule like this compound, these approaches can predict its properties, guide the design of new derivatives with enhanced activity, and elucidate its mechanism of action at a molecular level.

Future research will heavily rely on a combination of computational techniques to intelligently design and prioritize derivatives for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, which have been successfully applied to other thiourea analogs, can be used to build predictive models that correlate the structural features of this compound derivatives with their biological activity. nih.gov These models help identify which substituents and positions on the molecule are critical for potency. For instance, computational models can reveal whether bulky or electron-rich groups at specific positions enhance a desired inhibitory effect. nih.gov

Molecular Docking: This technique can predict the preferred orientation of the molecule when bound to a biological target, such as an enzyme's active site. Docking studies can identify key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex, providing insights for designing more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the molecule and its target over time, confirming the stability of the binding mode predicted by docking and offering a deeper understanding of the interaction dynamics. nih.gov

By integrating these computational methods, researchers can move from random screening to a more rational, structure-based design approach, saving time and resources in the discovery of novel bioactive compounds.

| Computational Method | Application for this compound | Predicted Outcome |

| 3D-QSAR | Correlate 3D structural features with biological activity. nih.gov | Identify key steric and electronic features for improved potency. |

| Molecular Docking | Predict binding modes within a target protein's active site. nih.gov | Elucidate crucial hydrogen bonds and hydrophobic interactions. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. nih.gov | Confirm the stability of binding and understand interaction forces. |

| Virtual Screening | Screen large virtual libraries of derivatives against a biological target. nih.gov | Identify and prioritize promising lead compounds for synthesis. |

Exploration of New Application Domains in Chemical Science

Thiourea and its derivatives are known for their vast range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The unique structure of this compound, containing a pyridyl ring, opens up additional possibilities in agrochemicals, coordination chemistry, and materials science.

Emerging research is likely to focus on exploiting the versatile chemical nature of this scaffold in several novel application domains.

Targeted Cancer Therapy: Thiourea derivatives have been identified as inhibitors of key signaling proteins in cancer, such as P21-activated kinase 1 (PAK1). nih.gov Future work could involve designing derivatives of this compound as specific PAK1 inhibitors for treating cancers like triple-negative breast cancer. nih.gov

Antiviral Agents: High-throughput screening has identified 1-benzoyl-3-arylthioureas as a class of molecules with anti-influenza activity. nih.gov This suggests that the this compound scaffold could be a promising starting point for developing new antiviral drugs.

Agrochemicals: Pyridine-containing thiourea derivatives have been investigated as plant growth regulators, demonstrating auxin-like activity that can promote root growth. acs.org This opens a potential application domain in agriculture for developing novel agents to enhance crop yield and resilience. acs.org

Anion Sensing and Coordination Chemistry: The thiourea moiety is an excellent hydrogen bond donor, while the pyridyl nitrogen is a hydrogen bond acceptor. This dual nature allows pyridyl thioureas to act as switchable anion receptors, where their binding selectivity can be controlled by protonation. rsc.org This property could be exploited to develop sophisticated chemical sensors.

Integration with High-Throughput Screening Methodologies in Research Settings

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of chemical compounds against a specific biological target. nih.govcuriaglobal.com The integration of HTS with diverse chemical libraries containing derivatives of this compound is a critical step in uncovering new biological functions and therapeutic applications.

The future of research in this area will involve the systematic screening of libraries built around the this compound scaffold to identify "hits"—compounds that show activity in a particular assay.

Library Design and Curation: The process begins with the creation of a diverse compound library. The compounds are typically optimized for structural diversity and drug-like properties, often following criteria like Lipinski's Rule of Five. ku.edu

Assay Development: A robust and reproducible cell-based or biochemical assay is developed to measure the effect of the compounds on the target of interest. HTS assays are designed for miniaturization, often using 384-well or 1536-well plates to maximize throughput. researchgate.net

Screening and Hit Identification: The compound library is screened, and compounds that exhibit a desired level of activity (e.g., >50% inhibition of a viral effect) are identified as hits. nih.gov For example, a screen of a 100,000-compound library against the influenza virus identified several active thiourea derivatives. nih.gov

Hit-to-Lead Optimization: The identified hits serve as starting points for medicinal chemistry efforts. Computational models and further synthesis are used to optimize the initial hits into more potent and selective lead compounds.

By integrating the synthetic and computational strategies discussed above with HTS, researchers can systematically explore the vast potential of the this compound scaffold, accelerating the discovery of novel molecules with valuable applications in medicine, agriculture, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methylpyridin-3-yl)thiourea, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 4-methylpyridin-3-amine with thiocarbonylating agents (e.g., thiophosgene or ammonium thiocyanate). Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance reactivity, while temperatures above 60°C may promote side reactions. Purification via recrystallization (using ethanol/water mixtures) achieves >90% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm structure via H NMR (pyridyl protons at δ 8.3–8.5 ppm; thiourea NH at δ 9.1–9.3 ppm) .

Q. How does the solubility of this compound in aqueous/organic solvents affect experimental design?

- Methodological Answer : The compound exhibits moderate solubility in water (~20 g/L at 25°C) due to hydrogen bonding from the thiourea group. In organic solvents, solubility follows: DMSO > DMF > ethanol > dichloromethane. For biological assays, prepare stock solutions in DMSO (≤5% v/v in final buffer to avoid cytotoxicity). Pre-filter (0.22 µm) to remove particulates before cell culture use .

Q. What spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Methodological Answer : Use H/C NMR and IR (thiourea C=S stretch at ~1250 cm). For crystallography, employ SHELX-TL for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling to minimize thermal motion. Resolve hydrogen bonding networks (e.g., N–H···S interactions) using Olex2 visualization. Validate via R-factor (<5%) and electron density maps .

Advanced Research Questions

Q. How can contradictions in thermal stability data for thiourea derivatives be resolved during experimental design?

- Methodological Answer : Discrepancies arise from inconsistent preheating protocols. Thiourea decomposes above 170°C via isomerization to ammonium thiocyanate (). Standardize heating rates (e.g., 5°C/min under N) and use TGA-MS to monitor gas evolution (NH, HS). Compare decomposition kinetics under inert vs. oxidative atmospheres. Calibrate equipment using reference compounds (e.g., urea) .

Q. What mechanisms underlie the apoptosis-inducing activity of this compound in cancer cell lines?

- Methodological Answer : The compound disrupts mitochondrial membrane potential (ΔψM), measured via JC-1 staining (fluorescence shift from red to green). Western blotting confirms downregulation of Bcl-2 and cytochrome c release. Use caspase-3/7 assays (luminescence-based) to validate intrinsic apoptosis. Compare with positive controls (e.g., staurosporine) and siRNA knockdown of apoptotic proteins to isolate pathways .

Q. How can thiourea derivatives be optimized for selective phosphate sorption in environmental remediation?

- Methodological Answer : Incorporate this compound into polymer matrices (e.g., polyacrylamide) via radical polymerization. Test selectivity using ICP-OES: expose to water samples with competing ions (NO, SO). Adjust pH (optimal range: 6–8) to enhance thiourea-phosphate hydrogen bonding. Regenerate sorbents with 0.1 M NaOH and quantify recyclability over 5 cycles .

Q. What strategies mitigate the environmental and health risks of this compound during handling?

- Methodological Answer : Toxicity arises from thyroid disruption ( ). Use fume hoods for synthesis, and enforce PPE (nitrile gloves, lab coats). Monitor airborne levels via GC-MS (detection limit: 0.1 ppm). For waste, neutralize with 10% HO to oxidize thiourea to urea derivatives. Conduct zebrafish embryo assays (LC determination) to assess ecotoxicity .

Contradiction Analysis & Advanced Methodologies

Q. How do conflicting reports on thiourea’s role in gold leaching inform experimental optimization?

- Methodological Answer : While thiourea dissolves gold faster than cyanide, high reagent consumption limits scalability (). Optimize by adding ferric sulfate (0.1 M) and thiocyanate (0.05 M) to stabilize Au-thiourea complexes. Use electrochemical methods (cyclic voltammetry) to monitor Au dissolution kinetics. Compare leaching efficiency in ore samples with varying sulfide content .

Q. What computational approaches validate the crystallographic data of this compound derivatives?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to optimize geometry and compare with XRD data. Calculate Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···π contacts). Validate thermal parameters via ADPs (anisotropic displacement parameters) in SHELXL. Cross-check with CSD database entries for analogous thiourea structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.